7-Ethenyltetradecanedioic acid
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Overview
Description
7-Ethenyltetradecanedioic acid is a chemical compound characterized by the presence of a long carbon chain with two carboxylic acid groups and an ethenyl group. This compound falls under the category of α,ω-dicarboxylic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenyltetradecanedioic acid typically involves the oxidation of a precursor compound, such as a long-chain alkene or alkane, to introduce the carboxylic acid groups. One common method is the ozonolysis of an alkene, followed by oxidative workup to yield the desired dicarboxylic acid. Another approach involves the hydroformylation of an alkene, followed by oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale oxidation processes using catalysts such as palladium or platinum. These processes are designed to maximize yield and minimize by-products, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Ethenyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Alcohols, aldehydes, or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
7-Ethenyltetradecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism by which 7-Ethenyltetradecanedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The ethenyl group can participate in various chemical reactions, modifying the compound’s properties and interactions.
Comparison with Similar Compounds
Tetradecanedioic acid: Similar in structure but lacks the ethenyl group.
Hexadecanedioic acid: A longer-chain dicarboxylic acid with similar chemical properties.
Dodecanedioic acid: A shorter-chain dicarboxylic acid with comparable reactivity.
Uniqueness: 7-Ethenyltetradecanedioic acid is unique due to the presence of the ethenyl group, which imparts additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating specialized derivatives and exploring new applications.
Properties
CAS No. |
62694-47-7 |
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Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
7-ethenyltetradecanedioic acid |
InChI |
InChI=1S/C16H28O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h2,14H,1,3-13H2,(H,17,18)(H,19,20) |
InChI Key |
VBJCDSVGBUHMHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
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